molecular formula C10H16O3 B14510129 3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one CAS No. 62668-39-7

3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one

Cat. No.: B14510129
CAS No.: 62668-39-7
M. Wt: 184.23 g/mol
InChI Key: HFCATGAPXVWBIV-UHFFFAOYSA-N
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Description

3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes. It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of ethyl oxirane with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxolanes .

Scientific Research Applications

3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one
  • 3-Ethyl-5-(prop-2-enyl)oxolan-2-one
  • 3-Ethyl-5-(prop-2-enoxymethyl)tetrahydrofuran-2-one

Uniqueness

3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one is unique due to its specific structural features, such as the presence of the prop-2-enoxymethyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

62668-39-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-ethyl-5-(prop-2-enoxymethyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-3-5-12-7-9-6-8(4-2)10(11)13-9/h3,8-9H,1,4-7H2,2H3

InChI Key

HFCATGAPXVWBIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=O)COCC=C

Origin of Product

United States

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